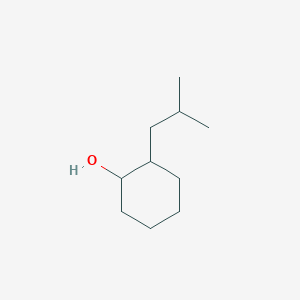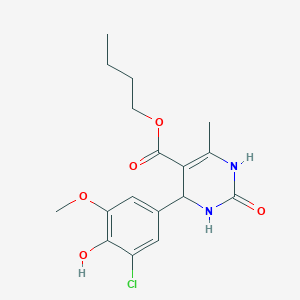
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to act on the cannabinoid receptors in the body. These receptors are involved in various physiological processes such as pain sensation, inflammation, and immune function. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to bind to these receptors, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of conditions such as arthritis and neuropathic pain. However, one of the limitations of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the research of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide. One potential area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to determine the safety and efficacy of this compound. Another area of interest is the development of new synthetic methods for the production of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide. This could lead to the production of more efficient and cost-effective methods for the synthesis of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide and its potential effects on various physiological processes.
Synthesemethoden
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide involves the reaction of 3-methyl-1H-pyrazole with N-(2-phenylethyl)propanamide in the presence of a catalyst. This reaction results in the formation of 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-13-8-11-18(17-13)12-9-15(19)16-10-7-14-5-3-2-4-6-14/h2-6,8,11H,7,9-10,12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMTZCCQUGBNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5202653.png)


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)



![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)